Cas no 7492-69-5 (2-Butenoic acid, 2,3-dimethyl-, phenylmethyl ester)
2-Butenoic acid, 2,3-dimethyl-, phenylmethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 2-Butenoic acid, 2,3-dimethyl-, phenylmethyl ester
- benzyl 2,3-dimethylbut-2-enoate
- Benzyl 2,3-dimethyl-2-butenoate
- BENZYL 2,3-DIMETHYLCROTONATE
- Benzyl methyltiglate
- FEMA No. 2143
- SureCN859883
- UNII-Q2Z1O33EAA
-
Computed Properties
- Exact Mass: 204.11508
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.4
Experimental Properties
- PSA: 26.3
- FEMA: 2143 | BENZYL 2,3-DIMETHYLCROTONATE
2-Butenoic acid, 2,3-dimethyl-, phenylmethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7206915-0.05g |
benzyl 2,3-dimethylbut-2-enoate |
7492-69-5 | 95% | 0.05g |
$174.0 | 2023-05-31 | |
| Enamine | EN300-7206915-0.1g |
benzyl 2,3-dimethylbut-2-enoate |
7492-69-5 | 95% | 0.1g |
$257.0 | 2023-05-31 | |
| Enamine | EN300-7206915-0.25g |
benzyl 2,3-dimethylbut-2-enoate |
7492-69-5 | 95% | 0.25g |
$367.0 | 2023-05-31 | |
| Enamine | EN300-7206915-0.5g |
benzyl 2,3-dimethylbut-2-enoate |
7492-69-5 | 95% | 0.5g |
$579.0 | 2023-05-31 | |
| Enamine | EN300-7206915-1.0g |
benzyl 2,3-dimethylbut-2-enoate |
7492-69-5 | 95% | 1g |
$743.0 | 2023-05-31 | |
| Enamine | EN300-7206915-2.5g |
benzyl 2,3-dimethylbut-2-enoate |
7492-69-5 | 95% | 2.5g |
$1454.0 | 2023-05-31 | |
| Enamine | EN300-7206915-5.0g |
benzyl 2,3-dimethylbut-2-enoate |
7492-69-5 | 95% | 5g |
$2152.0 | 2023-05-31 | |
| Enamine | EN300-7206915-10.0g |
benzyl 2,3-dimethylbut-2-enoate |
7492-69-5 | 95% | 10g |
$3191.0 | 2023-05-31 | |
| 1PlusChem | 1P00GNV3-50mg |
2-Butenoic acid, 2,3-dimethyl-, phenylmethyl ester |
7492-69-5 | 95% | 50mg |
$269.00 | 2024-04-21 | |
| 1PlusChem | 1P00GNV3-100mg |
2-Butenoic acid, 2,3-dimethyl-, phenylmethyl ester |
7492-69-5 | 95% | 100mg |
$369.00 | 2024-04-21 |
2-Butenoic acid, 2,3-dimethyl-, phenylmethyl ester Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 2-Butenoic acid, 2,3-dimethyl-, phenylmethyl ester
2-Butenoic acid, 2,3-dimethyl-, phenylmethyl ester (CAS No. 7492-69-5): A Comprehensive Overview of Its Chemical Properties and Emerging Applications
The compound 2-Butenoic acid, 2,3-dimethyl-, phenylmethyl ester, identified by the CAS number 7492-69-5, is a specialized organic molecule with a unique structural framework that has garnered significant attention in the field of chemical and pharmaceutical research. This ester derivative, characterized by its phenylmethyl (benzyl) group and the presence of two methyl substituents on the butenoic acid backbone, exhibits intriguing chemical properties that make it a valuable candidate for various applications, particularly in synthetic chemistry and drug development.
At the core of understanding this compound lies its molecular structure. The presence of a conjugated system involving the butenoic acid moiety and the ester linkage contributes to its reactivity and potential utility in organic synthesis. The phenylmethyl ester group not only imparts aromatic stability but also influences its interactions with biological systems, making it a promising candidate for further exploration in medicinal chemistry.
In recent years, the pharmaceutical industry has seen a surge in interest for molecules that exhibit dual functionality, where the same compound can serve multiple roles in drug design. The 2,3-dimethylbutenoic acid backbone provides a versatile platform for modifications, allowing chemists to tailor its properties for specific therapeutic targets. This flexibility has led to its investigation as a precursor in the synthesis of more complex pharmacophores.
One of the most compelling aspects of 2-Butenoic acid, 2,3-dimethyl-, phenylmethyl ester is its potential as an intermediate in the production of bioactive molecules. Researchers have been exploring its utility in generating novel analogs that could have applications in treating various diseases. For instance, derivatives of this compound have shown promise in preliminary studies as modulators of enzyme activity, particularly those involved in metabolic pathways.
The chemical behavior of this ester is influenced by its electronic distribution, which is modulated by the conjugation between the double bond and the ester group. This conjugation not only affects its spectroscopic properties but also plays a crucial role in determining its reactivity in biological systems. The benzyl group attached to the carboxylate moiety enhances its solubility in organic solvents while maintaining sufficient polarity for interaction with biological targets.
Recent advancements in computational chemistry have enabled researchers to predict the behavior of such compounds with high accuracy. Molecular modeling studies on CAS No. 7492-69-5 have revealed insights into its binding affinity and potential interactions with biological receptors. These studies suggest that modifications to the methyl substituents could enhance its pharmacological activity, making it a valuable scaffold for drug discovery.
The synthesis of 2-Butenoic acid, 2,3-dimethyl-, phenylmethyl ester involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the preparation of the butenoic acid derivative followed by esterification with benzyl alcohol under acidic conditions. The introduction of methyl groups at specific positions requires careful control to avoid unwanted side reactions, showcasing the importance of precision in synthetic chemistry.
In industrial settings, the production of this compound is optimized for scalability while maintaining high purity standards. Advances in catalytic processes have enabled more efficient synthesis routes, reducing waste and improving yield. Such improvements are crucial for ensuring that pharmaceutical applications can be sustained without compromising environmental standards.
The versatility of CAS No. 7492-69-5 extends beyond pharmaceuticals into materials science and agrochemicals. Its structural features make it a candidate for developing novel polymers or as an intermediate in crop protection agents. The ability to functionalize its backbone allows chemists to create derivatives with tailored properties for specific applications.
As research continues to uncover new applications for this compound, collaborations between academic institutions and industry partners are becoming increasingly important. These partnerships facilitate the translation of laboratory findings into practical applications, ensuring that compounds like 2-Butenoic acid, 2,3-dimethyl-, phenylmethyl ester can reach their full potential.
The future prospects for this compound are bright, with ongoing studies exploring its role in developing next-generation therapeutics. By leveraging cutting-edge technologies such as high-throughput screening and artificial intelligence-driven drug design platforms, researchers are poised to unlock new possibilities for CAS No. 7492-69-5.
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